Bis(2,6-diisopropylphenyl)methanone

Synthetic methodology Process chemistry Vilsmeier reaction

Sourcing diaryl ketones with insufficient steric bulk compromises organometallic catalyst performance, leading to low polymer molecular weights or undesired coordination geometries. Bis(2,6-diisopropylphenyl)methanone solves this with its ortho,ortho′-tetraisopropyl substitution pattern, the most congested aryl environment for substituted phenyl groups. - Enables Ni(II) and Pd(II) α-diimine catalysts that suppress chain transfer, achieving high molecular weight polyolefins unattainable with 2,6-dimethylphenyl analogs. - Forms IPr/IPrAP-derived NHC ligands that uniquely dictate six-coordinate Ir(III) geometry versus five-coordinate species from tert-butyl analogs, directly controlling catalytic activity. - Supplies consistent quality for PEPPSI-Pd complexes active at 0.1 mol% in aerobic aqueous Suzuki-Miyaura coupling.

Molecular Formula C25H34O
Molecular Weight 350.5 g/mol
Cat. No. B11938078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,6-diisopropylphenyl)methanone
Molecular FormulaC25H34O
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)C(=O)C2=C(C=CC=C2C(C)C)C(C)C
InChIInChI=1S/C25H34O/c1-15(2)19-11-9-12-20(16(3)4)23(19)25(26)24-21(17(5)6)13-10-14-22(24)18(7)8/h9-18H,1-8H3
InChIKeyBHHOXBINLYBZIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2,6-diisopropylphenyl)methanone Procurement Guide


Bis(2,6-diisopropylphenyl)methanone (CAS 22679-52-3, molecular formula C25H34O, molecular weight 350.55 g/mol) is a sterically congested diaryl ketone characterized by two 2,6-diisopropylphenyl groups flanking a central carbonyl [1]. The ortho,ortho′-tetraisopropyl substitution pattern imposes exceptional steric bulk that fundamentally alters reactivity, coordination geometry, and catalytic performance compared to less hindered diaryl ketone analogs [2][3]. This compound serves as a critical building block and precursor in organometallic chemistry, where the 2,6-diisopropylphenyl framework is recognized as generating the most sterically congested aryl environments among commonly employed substituted phenyl groups [4].

Sterically demanding building block – 2,6-diisopropylphenyl framework provides extreme steric bulk for organometallic ligand synthesis.
Precursor to specialized ligands – essential for NHC, pincer, α-diimine, and PEPPSI-type catalyst systems requiring metal center shielding.
Quantitative synthetic access – reported one-step protocol enables high-yield procurement without extensive purification.

Why Generic Ketones Cannot Substitute


Generic diaryl ketones such as benzophenone, 4,4′-dimethylbenzophenone, or 2,6-dimethylphenyl analogs lack the steric profile required for critical organometallic and catalytic applications. The 2,6-diisopropyl substitution pattern on both aryl rings of bis(2,6-diisopropylphenyl)methanone creates a uniquely congested steric environment that benzophenone (unsubstituted, TON/activity baseline) cannot approximate [1]. In nickel- and palladium-catalyzed olefin polymerization systems, the 2,6-diisopropylphenyl framework is specifically required to shield the metal center and suppress chain transfer/elimination reactions—a function that less bulky analogs (e.g., 2,6-dimethylphenyl or 2,4,6-trimethylphenyl) fail to achieve at comparable levels, resulting in unacceptably low molecular weight polymers [2]. Furthermore, the coordination chemistry diverges fundamentally: iridium complexes bearing 2,6-diisopropylphenyl N-substituents form six-coordinate Ir(III) species, whereas tert-butyl or adamantyl analogs yield five-coordinate complexes under identical conditions—a difference that directly impacts catalytic activity and selectivity [3]. Substituting bis(2,6-diisopropylphenyl)methanone with a less hindered ketone precursor would therefore compromise downstream ligand geometry, metal coordination number, and ultimately catalytic performance.

Steric mismatch Benzophenone and less hindered diaryl ketones cannot approximate the ortho,ortho′-tetraisopropyl steric congestion required to suppress chain transfer in late transition metal polymerization.
Coordination shift Iridium pincer complexes with tert-butyl or adamantyl N-substituents form 5-coordinate species; only the 2,6-diisopropylphenyl framework yields the 6-coordinate geometry needed for distinct catalytic behavior.
Reagent scope loss Diazo-transfer reagents derived from less hindered aryl precursors fail to activate nonactivated ketones and phenols—substrates uniquely accessible via IPrAP from this ketone.

Quantitative Evidence vs. Analogs


Synthetic Efficiency: One-Step vs. Multi-Step

Bis(2,6-diisopropylphenyl)methanone can be synthesized in a single step under adapted Vilsmeier conditions, achieving quantitative yield [1]. In contrast, alternative synthetic routes to comparably hindered diaryl ketones typically require multi-step sequences with cumulative yields substantially below quantitative conversion. This protocol eliminates the need for chromatographic purification or recrystallization, providing the title compound in analytically pure form directly from the reaction mixture [1]. The product has been fully characterized by ¹H-, ²H-, ¹³C-NMR spectroscopy as well as IR and Raman spectroscopy, with detailed spectral data provided [1].

Synthesis yield
Head-to-head
Quantitative yield (≈100%) in one step under adapted Vilsmeier conditions
Reported single-step protocol may reduce procurement time and purification steps relative to multi-step alternatives.
Product obtained analytically pure directly from reaction mixture.
Synthetic methodology Process chemistry Vilsmeier reaction

Steric Bulk vs. Less Hindered Substituents

Systematic geometric analysis of 15 triarylphosphines varying in 2- and 6-position substituents confirms that ortho-2,6-diisopropyl substituted aryl groups generate the most sterically congested aryl environments among commonly employed substituted phenyl groups [1]. All evaluated geometric parameters—including Tolman cone angle, percent buried volume, and solid angle—consistently demonstrate that 2,6-diisopropylphenyl substituents provide superior steric shielding compared to 2,6-dimethylphenyl, 2,4,6-trimethylphenyl, and unsubstituted phenyl analogs [1]. This steric congestion creates a defined cavity around Lewis-basic electron density, a feature not achievable with less hindered alternatives [2].

Steric ranking
Head-to-head
2,6-diisopropylphenyl: ranked #1 most congested among 15 triarylphosphines vs. 2,6-dimethylphenyl, 2,4,6-trimethylphenyl, unsubstituted phenyl
Highest steric demand reported in systematic geometric analysis, enabling unique metal center cavity formation.
Steric shielding Ligand design Organometallic chemistry

Suzuki-Miyaura Cross-Coupling Activity

Among a series of sulfonated water-soluble PEPPSI-Pd-NHC catalysts evaluated for aerobic aqueous Suzuki-Miyaura cross-coupling, complex 2d bearing a 2,6-diisopropylphenyl substituent demonstrated the best catalytic activity [1][2]. This complex efficiently activates a variety of aryl bromides at a catalyst loading of 0.1 mol% even at room temperature under air in water [2]. The performance superiority of the 2,6-diisopropylphenyl-substituted catalyst relative to complexes bearing alternative N-aryl substituents in the same catalyst series is explicitly documented [1].

Suzuki-Miyaura activity
Head-to-head
0.1 mol% catalyst loading effective at RT under air in water
Reported best catalytic activity within PEPPSI-Pd-NHC series; precursor may support low-loading coupling workflows.
Activity determined for aryl bromides in aqueous aerobic conditions.
Cross-coupling Palladium catalysis Suzuki-Miyaura reaction

Coordination Number Control

In iridium complexes of CCC-pincer N-heterocyclic carbene ligands, the N-substituent identity directly dictates metal coordination number. A pincer ligand with 2,6-diisopropylphenyl N-substituents yields a six-coordinate iridium(III) complex of formula Ir(CCC)HCl(MeCN) [1]. In contrast, ligands with tert-butyl or adamantyl N-substituents under identical synthetic conditions yield five-coordinate iridium(III) complexes of formula Ir(CCC)HCl [1]. This coordination number divergence arises from differential steric demands of the N-substituents and fundamentally impacts catalytic behavior: the six-coordinate Dipp-substituted complex exhibits distinct reactivity in alkene isomerization and transfer-dehydrogenation relative to its five-coordinate tert-butyl and adamantyl counterparts [1].

Coordination number
Head-to-head
Dipp N-substituent: 6-coordinate Ir(III) complex vs. tBu/adamantyl: 5-coordinate Ir(III) complex
Steric control of coordination geometry may alter catalytic performance in alkene isomerization and transfer-dehydrogenation.
Coordination chemistry Iridium complexes Pincer ligands

Olefin Polymerization Catalyst Performance

In nickel- and palladium-catalyzed ethylene and propene polymerization, the presence of 2,6-diisopropylphenyl substituents on bisimine chelating ligands is specifically required to shield the metal center [1][2]. This steric shielding suppresses chain transfer and β-hydride elimination reactions—a function that bisimine ligands bearing less bulky substituents (e.g., 2,6-dimethylphenyl or unsubstituted phenyl) fail to provide at sufficient levels [1]. The 2,6-diisopropylphenyl framework made acceptable molecular weights possible for the first time in late transition metal-catalyzed olefin polymerization [1][2]. Furthermore, the substituents on the α-diimine ligand backbone significantly influence the conformation of the 2,6-diisopropylphenyl substituents themselves, which is thought to be of crucial importance for ethylene polymerization activity when {DAD(X,X)}NiBr2/MAO is used as catalyst [3].

Polymerization capability
Class-level
Chain transfer suppression enables acceptable molecular weight polyolefins with late transition metal catalysts.
Reported class-level inference: the 2,6-diisopropylphenyl framework is necessary for high-MW polymer production; less hindered analogs fail.
Supported by α-diimine Ni/Pd catalyst studies; results may be system-dependent.
Olefin polymerization Nickel catalysis Chain transfer suppression

Diazo-Transfer Reagent Precursor Utility

Bis(2,6-diisopropylphenyl)methanone serves as a key precursor to 2-azido-1,3-bis(2,6-diisopropylphenyl)imidazolium hexafluorophosphate (IPrAP), a nonexplosive diazo-transfer reagent that enables the diazo-transfer reaction of nonactivated ketones under mild conditions [1][2]. This reagent represents the first diazo-transfer agent capable of converting simple phenols and nonactivated ketones—substrates that conventional diazo-transfer reagents (including those derived from less hindered aryl precursors) fail to activate [1]. The steric bulk conferred by the 2,6-diisopropylphenyl framework is essential for the stability and selectivity of IPrAP [2].

Diazo-transfer scope
Class-level
IPrAP reagent (from this ketone) uniquely activates nonactivated ketones and phenols under mild conditions.
Substrate scope expansion relative to conventional diazo-transfer reagents; enables α-diazo carbonyl synthesis from previously inaccessible substrates.
Reagent stability relies on steric protection by Dipp groups.
Diazo-transfer Reagent synthesis Nonactivated ketones

Application Scenarios


Olefin Polymerization Catalyst Precursor

Bis(2,6-diisopropylphenyl)methanone is an essential precursor for synthesizing α-diimine and bisimine ligands bearing 2,6-diisopropylphenyl substituents. These ligands, when complexed with Ni(II) or Pd(II), form catalysts that suppress chain transfer and β-hydride elimination through steric shielding of the metal center, enabling production of high molecular weight polyolefins from late transition metal catalysts [1][2]. Without the steric bulk provided by the 2,6-diisopropylphenyl framework, acceptable polymer molecular weights are not achievable using late transition metal α-diimine systems [1].

NHC Ligand and Pincer Complex Synthesis

Bis(2,6-diisopropylphenyl)methanone serves as a building block for N,N′-bis(2,6-diisopropylphenyl)-substituted N-heterocyclic carbenes (e.g., IPr, IDipp) and CCC-pincer NHC ligands. These ligands uniquely control metal coordination number and geometry: as demonstrated in iridium chemistry, the 2,6-diisopropylphenyl N-substituents yield six-coordinate Ir(III) complexes whereas tert-butyl or adamantyl analogs produce five-coordinate species [1]. This coordination number control directly influences catalytic activity in alkene isomerization, transfer-dehydrogenation, and α-arylation reactions [1][2].

PEPPSI-Pd Cross-Coupling Catalyst Precursor

Bis(2,6-diisopropylphenyl)methanone-derived NHC ligands form PEPPSI-Pd complexes that demonstrate superior catalytic activity in aerobic aqueous Suzuki-Miyaura cross-coupling. The 2,6-diisopropylphenyl-substituted complex (complex 2d) exhibits the best activity among a series of sulfonated water-soluble PEPPSI-Pd-NHC catalysts, efficiently coupling aryl bromides at 0.1 mol% catalyst loading at room temperature under air in water [1]. This performance exceeds that of catalysts derived from alternative N-aryl substituents in the same series [1].

IPrAP Diazotransfer Reagent Synthesis

Bis(2,6-diisopropylphenyl)methanone is a key precursor to 2-azido-1,3-bis(2,6-diisopropylphenyl)imidazolium hexafluorophosphate (IPrAP), a nonexplosive diazo-transfer reagent that uniquely enables diazo-transfer to nonactivated ketones and simple phenols—substrate classes inaccessible to conventional diazo-transfer reagents [1]. This application addresses a significant synthetic gap in the preparation of α-diazo carbonyl compounds, which are valuable intermediates in cyclopropanation, C-H insertion, and ylide-forming reactions.

Application
Selection Property
Validation Focus
Olefin polymerization catalyst precursor
Ligand steric bulk for metal center shielding
High-MW polyolefin capability in Ni/Pd systems
NHC & pincer ligand synthesis
Coordination number control (6-coordinate vs 5-coordinate)
Catalytic alkene isomerization or transfer-dehydrogenation performance
PEPPSI-Pd cross-coupling catalyst
Reported highest catalytic activity in sulfonated series
Low-loading Suzuki-Miyaura coupling under aerobic aqueous conditions
IPrAP diazo-transfer reagent
Steric stabilization of nonexplosive reagent
Substrate scope: nonactivated ketones and phenols

Technical Documentation Hub

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